molecular formula C15H13Cl2FN2O3S B11092904 N-(2,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

N-(2,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B11092904
M. Wt: 391.2 g/mol
InChI Key: VZSMNCGXRMRZHI-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide: is a complex organic compound that features a combination of dichlorophenyl, fluorophenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol is performed.

    Hydrazination: The ester is then subjected to hydrazination to form the corresponding hydrazide.

    Cyclization: The hydrazide undergoes cyclization to form a thiadiazole intermediate.

    Sulfonylation: The thiadiazole intermediate is converted into a sulfonyl chloride.

    Nucleophilic Attack: The sulfonyl chloride reacts with appropriate amines to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the sulfonamide and aromatic ring features.

    1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide: This compound has a similar dichlorophenyl group and sulfonamide moiety.

Uniqueness

N-(2,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its specific combination of dichlorophenyl, fluorophenyl, and sulfonyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13Cl2FN2O3S

Molecular Weight

391.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C15H13Cl2FN2O3S/c1-20(24(22,23)12-5-3-11(18)4-6-12)9-15(21)19-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,19,21)

InChI Key

VZSMNCGXRMRZHI-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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